molecular formula C13H9N3O B14358126 Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo- CAS No. 93297-38-2

Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo-

Cat. No.: B14358126
CAS No.: 93297-38-2
M. Wt: 223.23 g/mol
InChI Key: LPQIZSLMEZFWEQ-UHFFFAOYSA-N
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Description

Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo- is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as pharmaceuticals, dyes, and agrochemicals . This specific compound features a fused benzene and pyrazine ring with additional functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo- can be achieved through the condensation of alicyclic α, β-diketone with an α, β-diamine . Another method involves the condensation of an acyclic α, β-diamine with an α, β-dicarbonyl . These reactions typically require controlled conditions such as specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: Common in heterocyclic chemistry, substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline derivatives with additional oxygen-containing groups, while reduction can produce more saturated compounds.

Scientific Research Applications

Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo- has several applications in scientific research:

Mechanism of Action

The mechanism by which Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo- exerts its effects involves interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors, thereby inhibiting their activity . The pathways involved can include inhibition of enzyme activity or blocking of receptor sites, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo- is unique due to its specific functional groups that confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound.

Properties

CAS No.

93297-38-2

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

6-hydroxy-2,3-dihydrobenzo[f]quinoxaline-5-carbonitrile

InChI

InChI=1S/C13H9N3O/c14-7-10-12-11(15-5-6-16-12)8-3-1-2-4-9(8)13(10)17/h1-4,17H,5-6H2

InChI Key

LPQIZSLMEZFWEQ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C(=C(C3=CC=CC=C3C2=N1)O)C#N

Origin of Product

United States

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